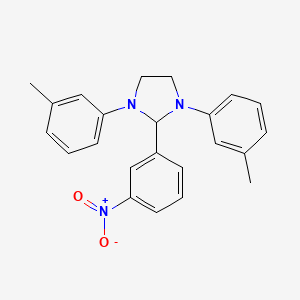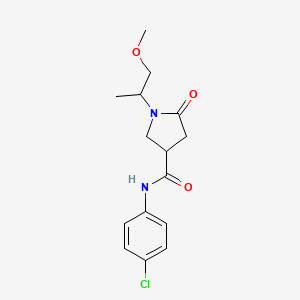
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine, also known as DMPNI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine is not fully understood yet. However, it has been proposed that this compound may act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This mechanism of action may explain the potential anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines such as MCF-7, HeLa, and A549. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an antimetastatic agent. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well studied yet.
実験室実験の利点と制限
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine has several advantages for lab experiments such as its easy synthesis, high stability, and low toxicity. However, this compound also has some limitations such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. In addition, this compound may exhibit nonspecific binding to biomolecules and interfere with some biochemical assays.
将来の方向性
There are several future directions for the research on 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine. First, the mechanism of action of this compound needs to be further elucidated to understand its potential as an anticancer agent. Second, the biochemical and physiological effects of this compound on normal cells and tissues need to be studied to assess its safety and toxicity. Third, the synthesis of this compound derivatives with improved solubility and bioavailability should be explored to enhance its pharmacological properties. Fourth, the potential applications of this compound in other fields such as materials science and imaging studies should be further investigated. Finally, the in vivo efficacy and pharmacokinetics of this compound should be evaluated in animal models to assess its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent and its applications in other fields.
合成法
The synthesis of 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine involves the reaction of 3-nitrobenzaldehyde and 3-methylbenzhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and supramolecular polymers. In organic chemistry, this compound has been used as a ligand for catalytic reactions such as Suzuki-Miyaura cross-coupling and C-H activation. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a molecular probe for imaging studies.
特性
IUPAC Name |
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17-6-3-9-20(14-17)24-12-13-25(21-10-4-7-18(2)15-21)23(24)19-8-5-11-22(16-19)26(27)28/h3-11,14-16,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZXWAZDOLVCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5307136.png)
![2-{4-[3-(4-chlorobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5307139.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)
![5-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridine-2-carbonitrile](/img/structure/B5307171.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)

![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)
![3-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenol](/img/structure/B5307194.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)
![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)